molecular formula C12H12N4O3 B147604 Furafylline CAS No. 80288-49-9

Furafylline

Cat. No. B147604
CAS RN: 80288-49-9
M. Wt: 260.25 g/mol
InChI Key: KGQZGCIVHYLPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furafylline is a methylxanthine derivative initially introduced as a long-acting replacement for theophylline in the treatment of asthma. It has been found to be a potent and selective inhibitor of cytochrome P450IA2 in humans, which is involved in the metabolism of various drugs and environmental contaminants. The inhibition of this enzyme by furafylline can lead to elevated plasma levels of caffeine due to the inhibition of caffeine oxidation, a reaction catalyzed by P450 enzymes .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of furafylline, they do discuss the synthesis of related furan compounds. For instance, furanoid sugar amino acids were synthesized and used as dipeptide isosteres to induce turn structures in small linear peptides . Additionally, a synthetic strategy for accessing tetrasubstituted furans was presented, exploiting a Feist-Bénary type reaction between electron-deficient nitroallylic acetates and 1,3-dicarbonyl/α-activating ketones . These methods highlight the versatility and importance of furan derivatives in pharmaceutical synthesis.

Molecular Structure Analysis

Furafylline's molecular structure includes a furan ring, which is a common motif in various pharmaceutical molecules. The furan ring is a five-membered aromatic heterocycle that can be functionalized and elaborated upon for further structural development. The presence of this ring in furafylline contributes to its biological activity and selectivity .

Chemical Reactions Analysis

Furafylline is a mechanism-based inhibitor of P450 1A2, meaning that it causes a time- and cofactor-dependent loss of enzyme activity that is irreversible upon dialysis. The inactivation involves the processing of the C-8 methyl group of furafylline, which is supported by the observation of a deuterium isotope effect when the C-8 methyl group protons are replaced with deuterium atoms . This suggests that the furan ring of furafylline plays a crucial role in its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of furafylline are closely related to its inhibitory action on cytochrome P450 enzymes. Its selective inhibition of P450IA2 over other isoenzymes indicates a specific interaction with the enzyme's active site, which may be influenced by the geometry and electronic properties of the furafylline molecule . The pharmacokinetics of furafylline have been studied in healthy volunteers, showing that steady-state plasma levels can be achieved and maintained with daily dosing, and that the drug's half-life may vary depending on plasma concentration levels .

Scientific Research Applications

Pharmacokinetics

  • Field : Pharmacology
  • Application : Furafylline, a 1,3,8-trisubstituted xanthine, has been studied for its pharmacokinetic characteristics . It was administered to beagle dogs at 0.5 and 10 mg kg −1, and an elimination half-life 2–10 times longer than that of theophylline was observed .
  • Methods : The compound was given orally to humans at a dose of 1.3–1.9 mg kg −1 . The kinetics were dose-dependent but no phase I metabolites were detected .
  • Results : A mean β elimination half-life of 48.1 ± 10.8 h was obtained after an initial distribution phase . Evidence of non-linear kinetics for plasma levels below 0.6 μg ml −1 was also obtained .

Cytochrome P450IA2 Inhibition

  • Field : Biochemistry
  • Application : Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in humans . It was introduced as a long-acting replacement for theophylline in the treatment of asthma .
  • Methods : Furafylline was found to be a potent, non-competitive inhibitor of high affinity phenacetin O-deethylase activity of microsomal fractions of human liver, a reaction catalysed by P450IA2 .
  • Results : Furafylline had an IC50 value of 0.07 microM . It had either very little or no effect on human monooxygenase activities catalysed by other isoenzymes of P450, including P450IID1, P450IIC, P450IIA .

Pharmacokinetics

  • Field : Pharmacology
  • Application : Furafylline, a 1,3,8-trisubstituted xanthine, has been studied for its pharmacokinetic characteristics . It was administered to beagle dogs at 0.5 and 10 mg kg −1, and an elimination half-life 2–10 times longer than that of theophylline was observed .
  • Methods : The compound was given orally to humans at a dose of 1.3–1.9 mg kg −1 . The kinetics were dose-dependent but no phase I metabolites were detected .
  • Results : A mean β elimination half-life of 48.1 ± 10.8 h was obtained after an initial distribution phase . Evidence of non-linear kinetics for plasma levels below 0.6 μg ml −1 was also obtained .

Cytochrome P450IA2 Inhibition

  • Field : Biochemistry
  • Application : Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in humans . It was introduced as a long-acting replacement for theophylline in the treatment of asthma .
  • Methods : Furafylline was found to be a potent, non-competitive inhibitor of high affinity phenacetin O-deethylase activity of microsomal fractions of human liver, a reaction catalysed by P450IA2 .
  • Results : Furafylline had an IC50 value of 0.07 microM . It had either very little or no effect on human monooxygenase activities catalysed by other isoenzymes of P450, including P450IID1, P450IIC, P450IIA .

Pharmacokinetics

  • Field : Pharmacology
  • Application : Furafylline, a 1,3,8-trisubstituted xanthine, has been studied for its pharmacokinetic characteristics . It was administered to beagle dogs at 0.5 and 10 mg kg −1, and an elimination half-life 2–10 times longer than that of theophylline was observed .
  • Methods : The compound was given orally to humans at a dose of 1.3–1.9 mg kg −1 . The kinetics were dose-dependent but no phase I metabolites were detected .
  • Results : A mean β elimination half-life of 48.1 ± 10.8 h was obtained after an initial distribution phase . Evidence of non-linear kinetics for plasma levels below 0.6 μg ml −1 was also obtained .

Cytochrome P450IA2 Inhibition

  • Field : Biochemistry
  • Application : Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in humans . It was introduced as a long-acting replacement for theophylline in the treatment of asthma .
  • Methods : Furafylline was found to be a potent, non-competitive inhibitor of high affinity phenacetin O-deethylase activity of microsomal fractions of human liver, a reaction catalysed by P450IA2 .
  • Results : Furafylline had an IC50 value of 0.07 microM . It had either very little or no effect on human monooxygenase activities catalysed by other isoenzymes of P450, including P450IID1, P450IIC, P450IIA .

properties

IUPAC Name

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQZGCIVHYLPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045153
Record name 3-Furfuryl-1,8-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furafylline

CAS RN

80288-49-9
Record name Furafylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80288-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furfuryl-1,8-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furafylline
Reactant of Route 2
Reactant of Route 2
Furafylline
Reactant of Route 3
Furafylline
Reactant of Route 4
Furafylline
Reactant of Route 5
Furafylline
Reactant of Route 6
Furafylline

Citations

For This Compound
2,740
Citations
D Sesardic, AR Boobis, BP Murray… - British journal of …, 1990 - Wiley Online Library
… Administration of furafylline was associated with an elevation in plasma levels of caffeine, … of inhibition of human monooxygenase activities by furafylline. 2 Furafylline was a potent, non-…
Number of citations: 326 bpspubs.onlinelibrary.wiley.com
KL Kunze, WF Trager - Chemical research in toxicology, 1993 - ACS Publications
… Furafylline is a potent and selective inhibitor of P450 … furafylline is a mechanismbased inhibitor of P450 1A2. Key findings consistent with this hypothesis are the following: (1) Furafylline …
Number of citations: 268 pubs.acs.org
E Tarrus, J Cami, DJ Roberts… - British journal of …, 1987 - Wiley Online Library
… ) of furafylline results in … furafylline-induced accumulation of caffeinewas not influenced by the smoking habits of the subjects, implying that the metabolite pathway blocked by furafylline …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
SE Clarke, AD Ayrton, RJ Chenery - Xenobiotica, 1994 - Taylor & Francis
… Here we further characterize the time dependence of furafylline inhibition of 1 A2 activity in human liver microsomes and demonstrate the specificity of a protocol with which furafylline …
Number of citations: 92 www.tandfonline.com
T Miura, S Uehara, M Shimizu, N Murayama… - The Journal of …, 2021 - jstage.jst.go.jp
Coumarin is a naturally occurring component of food products but is of clinical interest for its potential hepatotoxicity in humans. In the current study, the pharmacokinetics of coumarin in …
Number of citations: 6 www.jstage.jst.go.jp
JK Racha, AE Rettie, KL Kunze - Biochemistry, 1998 - ACS Publications
… The 8-methylxanthine furafylline (Chart 1) is a potent inhibitor of … furafylline may completely suppress human CYP1A2 oxidative activity in vivo (10, 11). We have shown that furafylline …
Number of citations: 75 pubs.acs.org
J Segura, I Garcia, E Tarrus - Journal of pharmacy and …, 1986 - Wiley Online Library
… We now report studies undertaken with furafylline administered to dogs and man. … furafylline remains to be clarified. The estimated volumes of distribution of theophylline and furafylline …
Number of citations: 9 onlinelibrary.wiley.com
W Tassaneeyakul, DJ Birkett… - Pharmacogenetics …, 1994 - journals.lww.com
Direct characterization of the selectivity of furafylline as... : Pharmacogenetics and Genomics Direct characterization of the selectivity of furafylline as an inhibitor of human cytochromes …
Number of citations: 48 journals.lww.com
AR Boobis, AM Lynch, S Murray, R de la Torre… - Cancer research, 1994 - AACR
… with furafylline, a highly selective inhibitor of this enzyme. The inhibitory potential of furafylline … Following furafylline, the excretion of unchanged MeIQx increased 14.3-fold, while that of …
Number of citations: 319 aacrjournals.org
M Bourrié, V Meunier, Y Berger, G Fabre - Journal of Pharmacology and …, 1996 - ASPET
… furafylline (CYP1A2; competitive-type interaction with a Ki = 3 microM when microsomes were incubated with both furafylline … microsomes were preincubated with furafylline and NADPH)…
Number of citations: 468 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.